Cas no 1804232-92-5 (2-(2-Carboxyethyl)-6-methylbenzoic acid)
2-(2-Carboxyethyl)-6-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Carboxyethyl)-6-methylbenzoic acid
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- Inchi: 1S/C11H12O4/c1-7-3-2-4-8(5-6-9(12)13)10(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
- InChI Key: WXLWKXXZGWPQND-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=CC=CC=1CCC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6
2-(2-Carboxyethyl)-6-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012676-250mg |
2-(2-Carboxyethyl)-6-methylbenzoic acid |
1804232-92-5 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
| Alichem | A010012676-500mg |
2-(2-Carboxyethyl)-6-methylbenzoic acid |
1804232-92-5 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010012676-1g |
2-(2-Carboxyethyl)-6-methylbenzoic acid |
1804232-92-5 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2-(2-Carboxyethyl)-6-methylbenzoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(2-Carboxyethyl)-6-methylbenzoic acid
Professional Introduction to 2-(2-Carboxyethyl)-6-methylbenzoic acid (CAS No. 1804232-92-5)
2-(2-Carboxyethyl)-6-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804232-92-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a benzoic acid core with ethyl and methyl substituents, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.
The molecular structure of 2-(2-Carboxyethyl)-6-methylbenzoic acid consists of a benzene ring substituted with a carboxyethyl group at the 2-position and a methyl group at the 6-position. This arrangement imparts distinct chemical reactivity and binding capabilities, making it useful as an intermediate in synthetic chemistry and as a modulator in biological systems. The presence of both the carboxylic acid and the ethyl side chain allows for diverse interactions with biological targets, including enzymes and receptors.
In recent years, 2-(2-Carboxyethyl)-6-methylbenzoic acid has been explored in the context of its potential pharmacological effects. Studies have indicated that this compound may exhibit anti-inflammatory, antioxidant, and analgesic properties, although further research is necessary to fully elucidate its mechanism of action. The benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory activities, while the ethyl group can enhance solubility and bioavailability, making it more amenable to formulation as a drug.
One of the most promising areas of research involving 2-(2-Carboxyethyl)-6-methylbenzoic acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications of the carboxyethyl group or the methyl substituent have led to compounds with improved efficacy in preclinical models of pain and inflammation.
The chemical reactivity of 2-(2-Carboxyethyl)-6-methylbenzoic acid also makes it a valuable tool in synthetic organic chemistry. The carboxylic acid functionality can participate in esterification, amidation, and other reactions, allowing for the construction of diverse molecular architectures. Additionally, the ethyl group provides a handle for further functionalization via oxidation or reduction reactions, enabling the creation of compounds with tailored properties.
Recent advances in computational chemistry have further highlighted the potential of 2-(2-Carboxyethyl)-6-methylbenzoic acid as a scaffold for drug discovery. Molecular modeling studies have identified key interactions between this compound and various biological targets, providing insights into its mode of action and potential therapeutic applications. These studies have guided the design of novel analogs with improved pharmacokinetic profiles and reduced side effects.
In addition to its pharmaceutical applications, 2-(2-Carboxyethyl)-6-methylbenzoic acid has shown promise in biochemical research. Its ability to interact with enzymes and receptors makes it useful as an inhibitor or modulator in mechanistic studies. For example, researchers have employed this compound to investigate the function of cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes.
The synthesis of 2-(2-Carboxyethyl)-6-methylbenzoic acid can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include Friedel-Crafts acylation followed by reduction and functional group transformations. Advances in green chemistry have also led to more sustainable methods for producing this compound, reducing waste generation and energy consumption.
The analytical characterization of CAS No. 1804232-92-5 is essential to ensure its quality and consistency for various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These analytical methods provide detailed information about the molecular structure and chemical composition, ensuring that the compound meets stringent standards for pharmaceutical use.
The future prospects for 2-(2-Carboxyethyl)-6-methylbenzoic acid are promising, with ongoing research exploring its potential in treating a wide range of diseases. Its unique structural features make it a versatile building block for drug discovery programs targeting neurological disorders, metabolic diseases, and cancer. As our understanding of biological systems continues to grow, compounds like CAS No. 1804232-92-5 will play an increasingly important role in developing innovative therapies.
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